

# Application Note & Protocols: Synthesis of Chiral Ligands from (2R)-2-Phenylaziridine

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## Compound of Interest

Compound Name:	(2R)-2-phenylaziridine
CAS No.:	18142-08-0; 25260-42-8
Cat. No.:	B2598813

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## Abstract

**(2R)-2-phenylaziridine** is a privileged chiral building block in asymmetric synthesis, prized for its inherent ring strain and defined stereochemistry.[1][2] This combination allows for highly regio- and stereoselective ring-opening reactions, providing a reliable pathway to a diverse array of valuable chiral ligands.[3][4] These ligands, particularly vicinal  $\beta$ -amino alcohols, 1,2-diamines, and P,N-heterobidentate systems, are instrumental in the development of catalysts for enantioselective transformations, a cornerstone of modern pharmaceutical and fine chemical manufacturing.[5][6] This guide provides an in-depth exploration of the synthetic strategies for converting **(2R)-2-phenylaziridine** into key ligand classes, detailing the underlying mechanistic principles and offering field-proven, step-by-step laboratory protocols.

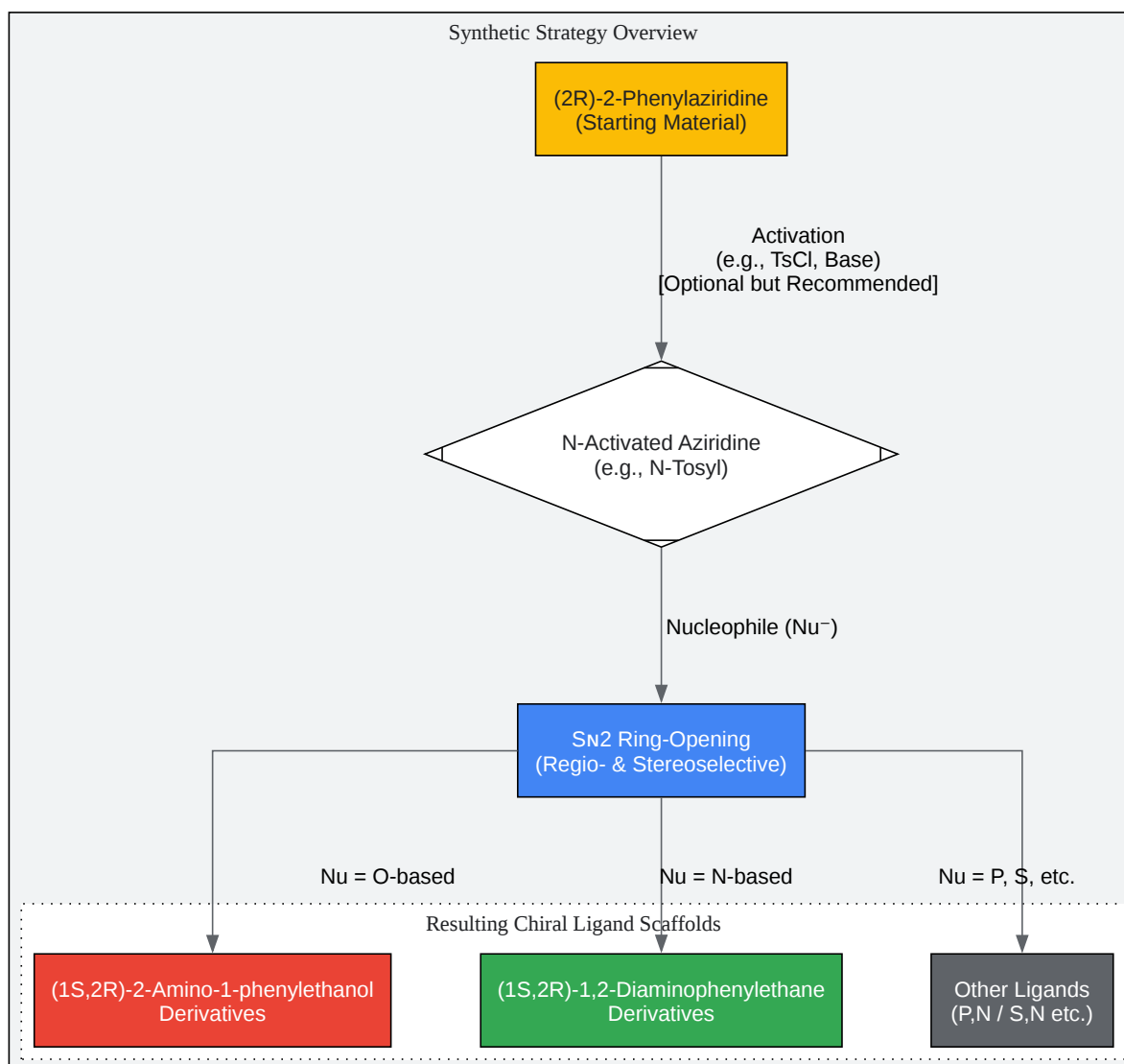
## The Strategic Advantage of (2R)-2-Phenylaziridine

The utility of **(2R)-2-phenylaziridine** stems from its three-membered heterocyclic structure. The significant ring strain (~26 kcal/mol) makes it an excellent electrophile, susceptible to nucleophilic attack.[7][8] Critically, this ring-opening typically proceeds via an SN2 mechanism.

Causality of Selectivity:

- **Regioselectivity:** Nucleophilic attack preferentially occurs at the benzylic carbon (C2). This position is electronically activated by the phenyl group, which can stabilize the partial negative charge developing in the transition state.
- **Stereoselectivity:** The SN2 pathway dictates an inversion of configuration at the site of attack. Starting with the (R)-enantiomer of 2-phenylaziridine ensures the formation of a product with a predictable (S)-configuration at the benzylic carbon.

This predictable outcome is the foundation upon which reliable and reproducible syntheses of enantiopure ligands are built. The general synthetic approach involves two key stages: optional activation of the aziridine nitrogen followed by nucleophilic ring-opening.



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Caption: General workflow for synthesizing chiral ligands from **(2R)-2-phenylaziridine**.

## Synthesis of Chiral $\beta$ -Amino Alcohol Ligands

Chiral  $\beta$ -amino alcohols are a foundational class of ligands used in numerous asymmetric reactions, including the enantioselective addition of organozinc reagents to aldehydes and transfer hydrogenations.<sup>[9][10]</sup> Their synthesis from **(2R)-2-phenylaziridine** is typically achieved via a Lewis acid-mediated ring-opening with an oxygen nucleophile, followed by deprotection.

### Mechanistic Rationale

The nitrogen atom in an unactivated aziridine is a relatively poor leaving group. To enhance its electrophilicity, a Lewis acid (e.g.,  $\text{BF}_3 \cdot \text{OEt}_2$ ) is employed to coordinate with the nitrogen, effectively creating a more reactive aziridinium-like intermediate. This coordination polarizes the C-N bonds, making the benzylic carbon highly susceptible to nucleophilic attack. The use of an alcohol as the nucleophile results in the formation of a  $\beta$ -amino ether, which can be subsequently deprotected if necessary. The reaction proceeds with a clean inversion of stereochemistry.

### Protocol: Synthesis of (1S,2R)-2-(tosylamino)-1-phenyl-1-propoxyethane

This protocol details the ring-opening of N-tosylated **(2R)-2-phenylaziridine** with propanol. The N-tosyl group serves as a potent activating group and a stable protecting group.

Step 1: N-Tosylation of **(2R)-2-Phenylaziridine**

Reagent	MW ( g/mol )	Equiv.	Amount	Notes
(2R)-2-Phenylaziridine[1]	119.16	1.0	1.19 g (10 mmol)	Handle in a fume hood.
Triethylamine (Et <sub>3</sub> N)	101.19	1.5	2.1 mL (15 mmol)	Acts as a base.
p-Toluenesulfonyl chloride (TsCl)	190.65	1.1	2.10 g (11 mmol)	Add portion-wise to control exotherm.
Dichloromethane (DCM)	-	-	50 mL	Anhydrous solvent.

#### Procedure:

- Dissolve **(2R)-2-phenylaziridine** and triethylamine in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
- Add p-toluenesulfonyl chloride in small portions over 15 minutes, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
- Upon completion, quench the reaction by adding 30 mL of water.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexanes) to yield (R)-2-phenyl-1-tosylaziridine as a white solid.

#### Step 2: Ring-Opening with n-Propanol

Reagent	MW ( g/mol )	Equiv.	Amount	Notes
(R)-2-Phenyl-1-tosylaziridine	273.36	1.0	1.37 g (5 mmol)	From Step 1.
n-Propanol	60.10	-	25 mL	Serves as both nucleophile and solvent.
Boron trifluoride diethyl etherate (BF <sub>3</sub> ·OEt <sub>2</sub> )	141.93	1.2	0.75 mL (6 mmol)	Add dropwise, highly reactive.

#### Procedure:

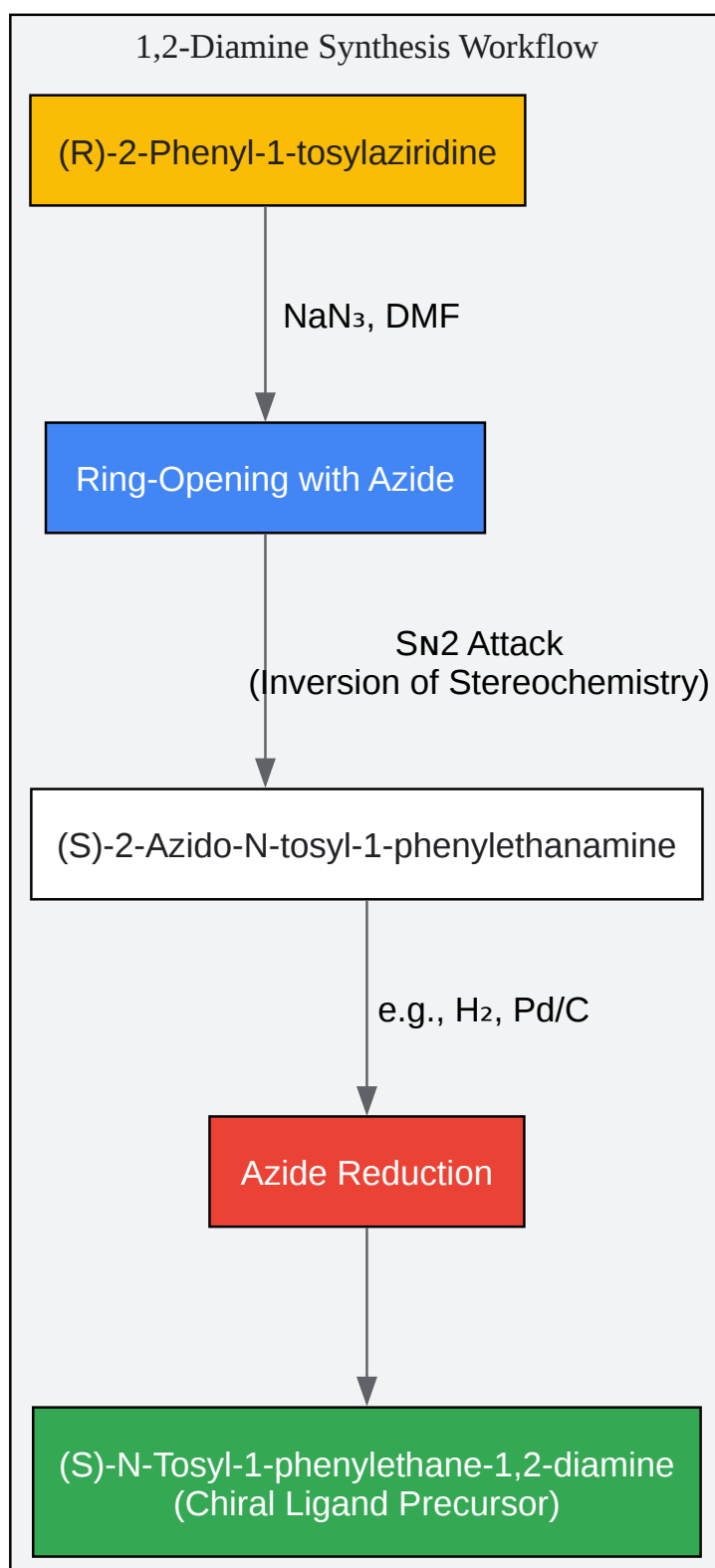
- Dissolve (R)-2-phenyl-1-tosylaziridine in 25 mL of n-propanol in a flask under a nitrogen atmosphere.
- Cool the solution to 0 °C.
- Slowly add BF<sub>3</sub>·OEt<sub>2</sub> dropwise via syringe over 5 minutes.
- Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction by TLC until the starting aziridine is consumed.
- Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO<sub>3</sub> solution.
- Extract the mixture with ethyl acetate (3 x 25 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the residue by flash chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexanes) to afford the product, (1S,2R)-2-(tosylamino)-1-phenyl-1-propoxyethane.

## Synthesis of Chiral 1,2-Diamine Ligands

Chiral 1,2-diamines are among the most "privileged" ligand scaffolds in asymmetric catalysis, forming stable and effective complexes with a wide range of transition metals.[5][6] The synthesis from **(2R)-2-phenylaziridine** provides access to the (1S,2R)-1,2-diphenylethanediamine (DPEN) scaffold, a key component in catalysts for hydrogenation and transfer hydrogenation. The strategy involves ring-opening with an azide nucleophile, followed by reduction.[5]

## Mechanistic Rationale

The azide anion ( $\text{N}_3^-$ ) is an excellent and sterically small nucleophile for  $\text{S}_\text{N}2$  reactions. The ring-opening of an activated aziridine with sodium azide proceeds with high regioselectivity at the benzylic carbon, leading to a  $\beta$ -azido amine with inversion of configuration.[3] The resulting azide is a stable intermediate that can be cleanly reduced to the primary amine using standard methods, such as catalytic hydrogenation ( $\text{H}_2/\text{Pd-C}$ ) or with lithium aluminum hydride ( $\text{LiAlH}_4$ ), without affecting the existing stereocenters.



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Caption: Key steps for the synthesis of a chiral 1,2-diamine precursor.

## Protocol: Synthesis of (S)-N<sup>1</sup>-Tosyl-1-phenylethane-1,2-diamine

### Step 1: Azide Ring-Opening

Reagent	MW ( g/mol )	Equiv.	Amount	Notes
(R)-2-Phenyl-1-tosylaziridine	273.36	1.0	1.37 g (5 mmol)	From Section 2.2, Step 1.
Sodium Azide (NaN <sub>3</sub> )	65.01	3.0	0.975 g (15 mmol)	Highly toxic, handle with extreme care.
Ammonium Chloride (NH <sub>4</sub> Cl)	53.49	1.5	0.40 g (7.5 mmol)	Mild proton source.
N,N-Dimethylformamide (DMF)	-	-	20 mL	Anhydrous solvent.

### Procedure:

- In a fume hood, combine (R)-2-phenyl-1-tosylaziridine, sodium azide, and ammonium chloride in 20 mL of anhydrous DMF.
- Heat the mixture to 60-70 °C and stir for 8-12 hours.
- Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).
- After completion, cool the reaction to room temperature and pour it into 100 mL of ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
- Combine the organic layers, wash thoroughly with water (4 x 50 mL) to remove DMF, followed by a brine wash (50 mL).
- Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure to yield the crude β-azido amine, which is often used in the next step without further

purification.

## Step 2: Reduction of the Azide

Reagent	MW ( g/mol )	Equiv.	Amount	Notes
Crude Azide Intermediate	~316.38	1.0	~5 mmol	From previous step.
Palladium on Carbon (10% Pd/C)	-	~5 mol%	~100 mg	Flammable, handle carefully.
Methanol (MeOH)	-	-	50 mL	Solvent.
Hydrogen (H <sub>2</sub> )	-	-	Balloon or Parr shaker	-

### Procedure:

- Dissolve the crude azide intermediate in 50 mL of methanol.
- Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale, or use a Parr hydrogenation apparatus for larger scales at ~50 psi).
- Stir the reaction vigorously at room temperature for 12-24 hours.
- Monitor the reaction by TLC; the product will be significantly more polar than the starting azide.
- Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the pad with methanol.
- Concentrate the filtrate in vacuo to yield the desired (S)-N<sup>1</sup>-tosyl-1-phenylethane-1,2-diamine, which can be purified by chromatography or crystallization if necessary.

# Synthesis of Chiral Aziridine-Phosphine (P,N)

## Ligands

Chiral ligands containing both a hard nitrogen donor and a soft phosphorus donor (P,N ligands) are highly effective in a variety of metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylations.[12][13] The synthesis can be designed to either retain the aziridine ring or use it as a precursor to a  $\beta$ -amino phosphine. The following protocol describes the synthesis of a ligand where the chiral aziridine moiety is directly attached to a phosphine group.[14][15]

## Protocol: Synthesis of (R)-1-((S)-2-(diphenylphosphino)ferrocenyl)ethyl)-2-phenylaziridine

This protocol involves the nucleophilic substitution of an acetate group on a chiral ferrocenyl scaffold with the nitrogen of **(2R)-2-phenylaziridine**.

Reagent	MW ( g/mol )	Equiv.	Amount	Notes
(R)-1-((S)-2-(diphenylphosphino)ferrocenyl)ethyl acetate (Ugi's amine derivative)	500.34	1.0	500 mg (1 mmol)	Chiral starting material.
(2R)-2-Phenylaziridine	119.16	1.2	143 mg (1.2 mmol)	-
Tetrahydrofuran (THF)	-	-	15 mL	Anhydrous and degassed.

Procedure:

- Combine (R)-1-((S)-2-(diphenylphosphino)ferrocenyl)ethyl acetate and **(2R)-2-phenylaziridine** in a Schlenk flask under an inert argon atmosphere.
- Add 15 mL of anhydrous, degassed THF.

- Heat the reaction mixture to reflux (approx. 66 °C) and stir for 24-48 hours. The reaction progress can be monitored by  $^{31}\text{P}$  NMR spectroscopy.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel that has been deactivated with triethylamine (e.g., using a mobile phase of hexanes/ethyl acetate/triethylamine 90:9:1) to prevent oxidation of the phosphine.
- The product is typically an orange or red solid. Characterize by  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  NMR.

## Conclusion

**(2R)-2-phenylaziridine** serves as a robust and versatile starting material for the stereocontrolled synthesis of high-value chiral ligands. The predictable  $\text{S}_{\text{N}}2$  ring-opening mechanism allows for the rational design and synthesis of  $\beta$ -amino alcohols, 1,2-diamines, and other ligand classes with excellent control over the absolute stereochemistry. The protocols provided herein represent foundational and reliable methods for accessing these important tools for asymmetric catalysis, empowering researchers and drug development professionals to construct complex chiral molecules with high enantiopurity.

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